molecular formula C9H14N4 B2669006 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1365988-32-4

3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No. B2669006
CAS RN: 1365988-32-4
M. Wt: 178.239
InChI Key: GNVQWPQPBOMISV-UHFFFAOYSA-N
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Description

“3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” is a part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . This compound is a part of a class of molecules that have been identified as potent ligands for numerous receptors .


Synthesis Analysis

The synthesis of this compound involves the use of commercially available nonexpensive reagents . A method for synthesizing this compound involves adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, and regulating the pH value to 6 . The synthesis route is simple and does not produce a large quantity of byproducts .


Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo [4,3-a]pyrazine platform . This platform is regarded as a “privileged motif” for several decades .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include dehydration and cyclization reactions . The reactions provide quick and multigram access to the target derivatives .

Scientific Research Applications

Cyclocondensation Reactions

  • Cyclocondensation of certain triazolopyrimidines leads to various heterocyclic compounds, potentially useful in medicinal chemistry and material sciences. For instance, the cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has led to the synthesis of compounds like isoxazolo-[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine and pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine (Desenko et al., 1998).

Novel Heterocyclic Compounds Synthesis

  • Innovative triazolopyrimidines have been synthesized through the reaction of various reagents, leading to the creation of new pyrimidines, triazolopyrimidines, and pyrimidotriazine derivatives with potential applications in drug discovery and agriculture (El-Agrody et al., 2001).

Regioselective Synthesis and Quantum Chemical Calculations

  • Research on regioselective synthesis of fused heterocycles like pyrazolopyrimidine and triazolopyrimidine, using methods such as microwave irradiation and ab initio quantum chemical calculations, offers insights into the chemical behavior and potential applications of these compounds in various fields (Salem et al., 2015).

Synthesis for Potential Anti-cancer Reagents

  • Synthesis of poly heterocyclic compounds containing triazolo and tetrazolo moieties, and their study using DFT computational calculations, suggests potential applications in cancer treatment and drug design (Abdelrehim & El‐Sayed, 2020).

Anti-tumor Activities

  • Certain triazolopyrimidine derivatives have shown potent anti-tumor cytotoxic activity in vitro, indicating their potential as therapeutic agents in cancer treatment (Ahmed et al., 2014).

Biological Activities

  • Triazolopyrimidines have been recognized for their significant biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties, making them valuable in medicinal and agricultural chemistry (Pinheiro et al., 2020).

Three-Component Cyclocondensation Reaction

  • The use of aminotriazole, aldehydes, and ketene N,S-acetal in a three-component condensation reaction has led to the synthesis of novel triazolopyrimidine scaffolds, highlighting their versatility and potential in chemical synthesis (Karami et al., 2020).

Future Directions

The future directions for this compound involve further synthetic application of the library members for medicinally oriented synthesis . The potential of this compound for further derivatization in order to discover novel receptor agonists and antagonists is recognized .

properties

IUPAC Name

3-cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-3-7(4-1)8-11-12-9-10-5-2-6-13(8)9/h7H,1-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVQWPQPBOMISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

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